N-2-Nitrophenylsulfenyl-L-leucine
Overview
Description
N-2-Nitrophenylsulfenyl-L-leucine is a useful research compound. Its molecular formula is C12H16N2O4S and its molecular weight is 284.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Modification of Amino Acids
N-2-Nitrophenylsulfenyl (Nps) groups have been employed as protective groups in the synthesis of α-aminonitriles from corresponding amino acids, including leucine. This process involves dehydration in POCl3-pyridine and subsequent treatment with anhydrous HCl to afford α-aminonitrile hydrochlorides. The optical purity of the L-α-aminonitriles is well retained, indicating the effectiveness of Nps as an N-protecting group in preserving the chiral integrity of amino acids during synthesis (Kawashiro et al., 1976); (Katsuhiro Kawashiro, Hideyuki Yoshida, Shiro Morimoto, 1977).
Peptide Synthesis and Modification
N-2-Nitrophenylsulfenyl (Nps) imino dipeptides bearing various functional groups can be prepared and subjected to diastereoselective indolylation. This process showcases the utility of Nps groups in synthesizing non-canonical amino acid-containing peptides, potentially serving as novel drug candidates. The ability to selectively obtain diastereomers of adducts from the same substrates using appropriate chiral catalysts highlights the versatility of Nps in peptide modification and drug discovery processes (T. Inokuma et al., 2022).
Analytical Applications
The nitrosation of amino acids, including leucine, has been characterized for the formation of α-hydroxy-acids suitable for isocratic HPLC analysis. This methodology allows for the quantification of amino acids in biological samples, demonstrating the analytical utility of modifications involving N-2-Nitrophenylsulfenyl-L-leucine and related compounds. The method is particularly suitable for detecting amino acids in fermentation media, where α-hydroxy-acids can be quantified alongside other organic substrates and products (Songül Ulusoy et al., 2016).
Properties
IUPAC Name |
(2S)-4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-8(2)7-9(12(15)16)13-19-11-6-4-3-5-10(11)14(17)18/h3-6,8-9,13H,7H2,1-2H3,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITRGNOZDXVYFU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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